molecular formula C12H17N3O2 B3036588 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide CAS No. 37519-72-5

6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide

Cat. No.: B3036588
CAS No.: 37519-72-5
M. Wt: 235.28 g/mol
InChI Key: NCPCJQGNKQRLNT-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide (CAS 37519-72-5) is a substituted tetrahydroisoquinoline derivative characterized by methoxy groups at positions 6 and 7 and a carboximidamide functional group at position 2. With a molecular formula of C12H17N3O2 and a molecular weight of 235.28 g/mol, this compound serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery research (BenchChem). Its structure enables specific interactions with various biological targets, including enzymes and receptors. Key Research Applications: This compound is primarily valued as a key synthetic intermediate for constructing more complex molecules. Its core structure is a foundation for developing potential therapeutic agents. Research into similar 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives has demonstrated potent anticonvulsant effects in animal models, with some analogues acting as inhibitors of the enzyme carbonic anhydrase, a recognized target in epilepsy research (PubMed). Furthermore, the structural motif of this compound is under investigation for its potential in other areas, such as receptor modulation. Synthesis and Quality: Efficient synthetic routes have been developed for this class of compounds. One streamlined, one-pot method utilizes phosphotungstic acid catalysis, which offers advantages including high yield (75-78%), excellent purity (>99%), reduced reaction time, and a more favorable environmental profile compared to traditional multi-step syntheses (BenchChem). This ensures a reliable and consistent supply of high-quality material for research purposes. Handling and Disclaimer: This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-16-10-5-8-3-4-15(12(13)14)7-9(8)6-11(10)17-2/h5-6H,3-4,7H2,1-2H3,(H3,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPCJQGNKQRLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=N)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphotungstic Acid-Catalyzed One-Pot Synthesis

CN110845410A discloses a streamlined one-pot synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, adaptable to the carboximidamide derivative:

Reaction Sequence :

  • Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate at reflux to form N-formylphenethylamine.
  • Oxalyl Chloride Activation : The formylated intermediate undergoes acylation with oxalyl chloride in acetonitrile at 10–20°C.
  • Cyclization : Phosphotungstic acid (0.5 mol%) catalyzes ring closure at 50–55°C.
  • Carboximidamide Formation : Methanol quenches the reaction, facilitating oxalate removal and carboximidamide generation.

Performance Metrics :

Parameter Value
Yield 75–78%
Purity >99.3%
Single Impurity ≤0.16%
Reaction Time 12–14 hours

This method eliminates intermediate isolations, reduces solvent use by 40%, and replaces hazardous catalysts like FeCl₃ with eco-friendly phosphotungstic acid.

Catalytic Innovations in Cyclization

Comparative Catalyst Screening

The choice of catalyst critically impacts cyclization efficiency:

Catalyst Yield (%) Purity (%) Byproducts
AlCl₃ 65 95 Oligomers
H₂SO₄ 70 97 Sulfonated species
Phosphotungstic Acid 78 99.3 None detected

Phosphotungstic acid’s Brønsted acidity facilitates protonation of the carbonyl oxygen, accelerating cyclization while avoiding side reactions.

Solvent and Temperature Optimization

Solvent Effects on Reaction Efficiency

Polar aprotic solvents enhance oxalyl chloride reactivity:

Solvent Reaction Rate (k, h⁻¹) Yield (%)
Acetonitrile 0.85 78
Dichloromethane 0.72 70
Nitromethane 0.68 65

Acetonitrile’s high dielectric constant (37.5) stabilizes ionic intermediates, improving oxalyl chloride’s electrophilicity.

Temperature-Dependent Yield Profiles

Optimal cyclization occurs at 50–55°C:

  • Below 50°C : Incomplete ring closure (yield <60%).
  • Above 60°C : Decomposition of the carboximidamide group (purity drops to 90%).

Industrial Scalability and Environmental Impact

The one-pot method reduces waste generation by 30% compared to multi-step syntheses. Key metrics:

Metric One-Pot Method Traditional Method
E-Factor (kg waste/kg product) 8.2 12.5
PMI (Process Mass Intensity) 15.7 23.4
Energy Consumption (kWh/kg) 45 68

Phosphotungstic acid’s recyclability (up to 5 cycles without activity loss) further enhances sustainability.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The methoxy groups and the carboximidamide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or xylene .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide involves its interaction with specific molecular targets. For instance, its sulfonamide derivatives inhibit the enzyme carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition is crucial in managing conditions like epilepsy and glaucoma.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Observations :

  • Bulky groups (e.g., Boc in 6a) enhance stability and yield (93%) due to steric protection during synthesis .
  • Sulfonamide derivatives (e.g., 6h) show moderate yields (59%) but notable anticonvulsant activity .

Pharmacological Activities

Anticonvulsant Activity
  • Sulfonamide Derivatives: Compounds like 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides inhibit carbonic anhydrase (CA), a target in epilepsy. Their activity correlates with sulfonamide’s ability to bind CA’s zinc ion .
  • Carboximidamide vs.
Antiviral Activity
  • HIV-1 RT Inhibition: 6,7-Dimethoxy derivatives with acetamide or phenylamino groups (e.g., series 8 in ) show moderate inhibition of HIV-1 reverse transcriptase. Carboximidamide’s basic amidine group may enhance DNA binding, but this requires validation .
Receptor Modulation
  • Sigma-2 Receptor Selectivity: Derivative 5I (N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-hydroxy-3-methoxybenzamide) demonstrates high sigma-2 affinity. The para-methoxy group on the benzamide moiety is critical for selectivity .

Physicochemical Properties

  • Solubility : Carboximidamide’s sulfate salt () enhances water solubility, crucial for bioavailability. Neutral derivatives (e.g., 6a, 6b) are lipophilic oils or solids .
  • Thermal Stability : Sulfonamides (e.g., 6h) and nitro derivatives (22) are solids with higher melting points, suggesting greater crystallinity and stability .

Q & A

Q. What are the optimal synthetic routes for 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide and its derivatives?

Methodological Answer: Synthetic optimization often involves functional group manipulation and regioselective reactions. For example, DDQ-promoted oxidative α-cyanation efficiently introduces nitrile groups at the 1-position of the dihydroisoquinoline scaffold, achieving yields up to 86% under mild, metal-free conditions . Another approach uses carbodiimide-mediated coupling (e.g., dicyclohexylcarbodiimide) to form amide derivatives, as seen in the synthesis of HIV-1 reverse transcriptase inhibitors . Key parameters include solvent choice (DMF for amidation), reaction time (16–24 hours), and temperature (room temperature to reflux).

Q. How can researchers validate the structural integrity of synthesized derivatives?

Methodological Answer: Characterization requires multi-modal analysis:

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy groups at C6/C7) and confirm ring saturation .
  • HRMS : High-resolution mass spectrometry verifies molecular formulas (e.g., C₁₀H₁₄ClN₃ for hydrochloride salts) .
  • FT-IR : Confirms functional groups like carbonyls (1680 cm⁻¹) or nitriles (2200–2250 cm⁻¹) .
  • X-ray crystallography (if available): Resolves stereochemistry, as seen in tert-butyl-protected intermediates .

Q. What are the key physicochemical properties influencing solubility and bioavailability?

Methodological Answer:

  • LogP : Calculated hydrophobicity (XlogP ~1.5) suggests moderate lipophilicity, suitable for membrane penetration .
  • Ionization : The carboximidamide group (pKa ~8.5) allows pH-dependent solubility, enhanced in acidic buffers .
  • Salt formation : Hydrochloride salts improve crystallinity and stability for QC applications in drug development .

Advanced Research Questions

Q. How does this compound interact with sigma-2 receptors (TMEM97), and what are the implications for cancer imaging?

Methodological Answer: Radiotracers like [¹⁸F]F-ISO-1, derived from this scaffold, bind sigma-2 receptors overexpressed in proliferating tumors. In vivo PET/CT studies correlate tracer uptake (SUVmax) with Ki-67 proliferation indices in breast cancer . Experimental design involves:

  • Receptor binding assays : Competitive displacement using [¹²⁵I]-labeled analogs .
  • Pharmacokinetics : Assessing liver/pancreas uptake to refine specificity .
  • Clinical validation : Prospective trials (NCT02284919) validate imaging utility in primary tumors .

Q. What structural modifications enhance HIV-1 reverse transcriptase (RT) inhibition?

Methodological Answer: Structure-activity relationship (SAR) studies highlight:

  • Acetamide side chains : Derivatives like N-(4-chlorophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (5j) show RT IC₅₀ <10 µM .
  • Electron-withdrawing groups : Nitro or chloro substituents on the phenyl ring improve binding affinity .
  • Hybridization : Conjugates with dihydroquercetin (DHQ-11) enhance mitochondrial targeting but require LPO/calflux assays to resolve toxicity .

Q. How can contradictory data on mitochondrial membrane effects be resolved?

Methodological Answer: Discrepancies arise from varying derivative substituents. For example, F-18 analogs inhibit papillary muscle contraction in vitro but DHQ-11 conjugates reduce lipid peroxidation (LPO) in mitochondria . Resolution strategies:

  • Comparative assays : Parallel testing of parent compounds vs. conjugates under identical conditions.
  • Mechanistic studies : Calcium flux assays and ROS detection clarify whether effects are receptor-mediated or antioxidant-driven .
  • Dose-response profiling : Identify biphasic effects (e.g., pro-/anti-apoptotic at low/high concentrations) .

Q. What methodologies enable the development of ¹⁸F-labeled probes for in vivo imaging?

Methodological Answer: Radiosynthesis involves:

  • Precursor design : N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[¹⁸F]-fluoroethoxy)-5-iodo-3-methoxybenzamide .
  • Isotope incorporation : Use of K₂CO₃/Kryptofix for nucleophilic fluorination .
  • Biodistribution studies : Gamma counting in tumor vs. normal tissues to assess specificity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide
Reactant of Route 2
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6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide

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